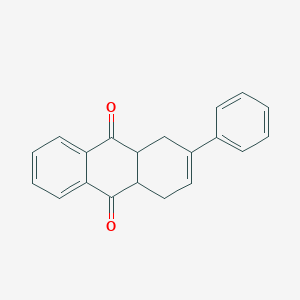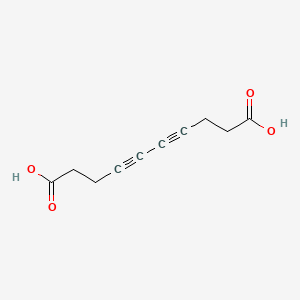
4,6-Decadiynedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Decadiynedioic acid is an organic compound with the molecular formula C₁₀H₁₀O₄ It is characterized by the presence of two acetylenic bonds (triple bonds) in its structure, which makes it a diynedioic acid
準備方法
Synthetic Routes and Reaction Conditions
4,6-Decadiynedioic acid can be synthesized through various methods. One common approach involves the oxidative coupling of terminal alkynes. This method typically uses copper(I) salts as catalysts under mild conditions. The reaction proceeds through the formation of a copper-acetylide intermediate, which then undergoes oxidative coupling to form the diynedioic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
4,6-Decadiynedioic acid undergoes various types of chemical reactions, including:
Oxidation: The acetylenic bonds can be oxidized to form diketones or other oxidized products.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as alcohols, amines, and acid chlorides are commonly used for esterification and amidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in esters, amides, or other functionalized derivatives.
科学的研究の応用
4,6-Decadiynedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and materials with unique electronic properties.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals, coatings, and advanced materials.
作用機序
The mechanism of action of 4,6-Decadiynedioic acid depends on its specific application. In chemical reactions, the acetylenic bonds and carboxylic acid groups play a crucial role in determining reactivity and product formation. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
4,6-Decadiynedioic acid can be compared with other similar compounds, such as:
4,6-Decadiyne: Lacks the carboxylic acid groups, making it less reactive in certain types of reactions.
Decanedioic acid: Lacks the acetylenic bonds, resulting in different chemical properties and reactivity.
4,6-Decadiynediol: Contains hydroxyl groups instead of carboxylic acid groups, leading to different reactivity and applications.
特性
CAS番号 |
5714-92-1 |
|---|---|
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC名 |
deca-4,6-diynedioic acid |
InChI |
InChI=1S/C10H10O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5-8H2,(H,11,12)(H,13,14) |
InChIキー |
OXPJAFSDHMKHBU-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)C#CC#CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
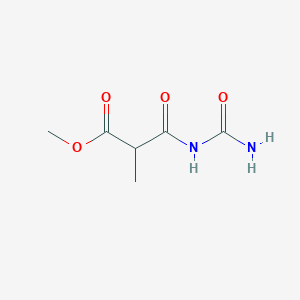
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)

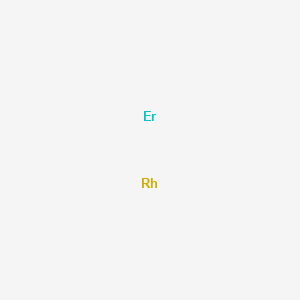
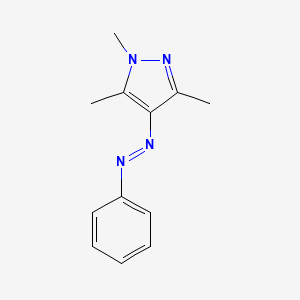
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
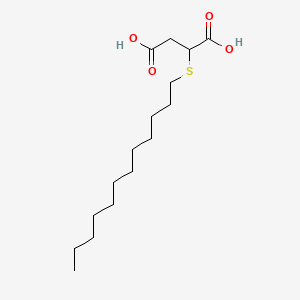
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
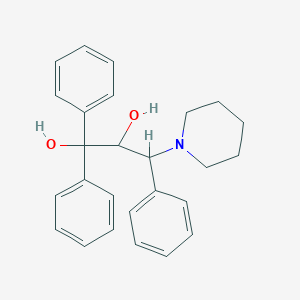
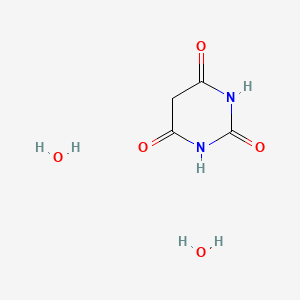
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
